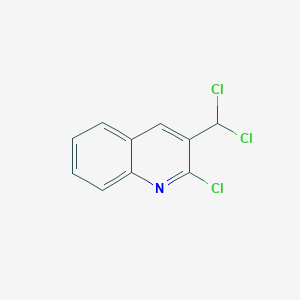

2-Chloro-3-(dichloromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(dichloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANXPQHHJOMNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291925 | |

| Record name | 2-Chloro-3-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-22-1 | |

| Record name | 2-Chloro-3-(dichloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136812-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Chloro 3 Dichloromethyl Quinoline

Reactions Involving the C2-Chloro Substituent

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles and participates in cross-coupling reactions, making it a key site for molecular diversification.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2-chloro-3-(dichloromethyl)quinoline. libretexts.org The electron-withdrawing nature of the quinoline nitrogen and the dichloromethyl group activates the C2 position towards nucleophilic attack. libretexts.orgmdpi.com This allows for the displacement of the chloro substituent by a range of nucleophiles.

Commonly, reactions with amines, thiols, and alkoxides are employed to introduce new functional groups at this position. For instance, treatment with various amines leads to the formation of 2-aminoquinoline (B145021) derivatives, which are prevalent scaffolds in medicinal chemistry. nih.gov Similarly, reaction with thiols or alkoxides provides access to 2-thioether and 2-ether substituted quinolines, respectively. The efficiency of these substitutions is often enhanced by the use of a base to facilitate the removal of HCl generated during the reaction.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or secondary amines (e.g., aniline (B41778), benzylamine) | 2-Amino-3-(dichloromethyl)quinoline |

| Thiol | Thiophenols, alkyl thiols | 2-(Alkyl/Aryl)thio-3-(dichloromethyl)quinoline |

| Alkoxide | Sodium methoxide, sodium ethoxide | 2-Alkoxy-3-(dichloromethyl)quinoline |

Cross-Coupling Pathways at C2

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position. taylorandfrancis.com The reactivity of the C-Cl bond in this compound allows it to participate in several widely used cross-coupling methodologies.

The Suzuki-Miyaura coupling, which pairs the chloroquinoline with a boronic acid or ester, is a common method for introducing aryl or heteroaryl substituents. nih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.gov

Another important transformation is the Sonogashira coupling, which involves the reaction with a terminal alkyne to form a 2-alkynylquinoline derivative. irantypist.com This reaction is co-catalyzed by palladium and copper complexes. nih.gov These alkynylated products can serve as precursors for more complex heterocyclic systems. For example, a domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been shown to lead to the formation of novel dimer quinolinium salts. irantypist.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-3-(dichloromethyl)quinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-3-(dichloromethyl)quinoline |

Reactions Involving the C3-Dichloromethyl Substituent

The dichloromethyl group at the C3 position offers a unique handle for further chemical modifications, including functional group interconversions and participation in cyclization reactions.

Functional Group Interconversions of the Dichloromethyl Group

The dichloromethyl group can be transformed into other functional groups through various synthetic manipulations. For example, hydrolysis of the dichloromethyl group can yield the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde (B1585622). researchgate.net This aldehyde is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. nih.govrsc.orgorientjchem.org

Oxidation of the dichloromethyl group can lead to the formation of a carboxylic acid derivative, while reduction can afford a chloromethyl or a methyl group, depending on the reaction conditions and the reducing agent employed.

| Transformation | Reagent/Condition | Resulting Functional Group |

| Hydrolysis | H₂O / Acid or Base | Aldehyde (-CHO) |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid (-COOH) |

| Reduction | Reducing agent (e.g., Zn/HCl) | Chloromethyl (-CH₂Cl) or Methyl (-CH₃) |

Reactivity of the Chloromethyl Group in Cyclization Reactions

While the primary focus is on the dichloromethyl group, its reduction product, the chloromethyl group, is a key participant in cyclization reactions to form fused heterocyclic systems.

A notable application of the reactivity of the C3-substituent is in the synthesis of dihydropyrimidothiazinoquinoline derivatives. This is achieved through the reaction of 2-chloro-3-(chloromethyl)quinolines (a derivative of the parent compound) with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. orgchemres.orgorgchemres.org The reaction proceeds in the presence of a base, such as potassium carbonate, and typically in a polar aprotic solvent like DMF. orgchemres.org

The proposed mechanism involves the initial S-alkylation of the thioxopyrimidinone by the chloromethylquinoline, followed by an intramolecular cyclization to form the fused ring system. orgchemres.org This cascade reaction provides an efficient route to novel and complex heterocyclic structures with potential biological activities. orgchemres.org

Intramolecular Cyclization Pathways

Following a comprehensive review of scientific literature, no specific research detailing the intramolecular cyclization pathways of this compound could be identified. While intramolecular cyclization is a known reaction class for various quinoline derivatives, leading to the formation of fused heterocyclic systems, studies specifically investigating this reactivity for the dichloromethyl-substituted quinoline are not publicly available.

Domino and Cascade Reactions Initiated by this compound

Research into domino and cascade reactions has uncovered novel synthetic routes starting from quinoline derivatives. Notably, studies on the closely related analogue, 2-chloro-3-(chloromethyl)quinoline (B1586034), provide significant insights into potential reaction sequences.

Sonogashira Coupling and Subsequent Dimerization to Novel Dimer Quinolinium Salts

A palladium-catalyzed domino reaction involving 2-chloro-3-(chloromethyl)quinolines and terminal acetylenes has been reported to yield novel dimer quinolinium salts in good to high yields. irantypist.com This reaction proceeds via an initial Sonogashira coupling, followed by an in-situ dimerization of the resulting adducts. nih.gov

The scope of this reaction is broad, accommodating various substituents on the quinoline ring and tolerating both aromatic and aliphatic terminal acetylenes. nih.gov For instance, quinolines with methyl, methoxy, chlorine, and bromine substituents react efficiently with phenylacetylene (B144264) to produce the corresponding dimer quinolinium salts. nih.gov The reaction has also been successfully extended to 2-chloro-3-(chloromethyl)benzo[h]quinoline. nih.gov

| Entry | Quinoline Derivative | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Methyl-2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3a | 88 |

| 2 | 6-Methoxy-2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3b | 92 |

| 3 | 6-Chloro-2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3c | 85 |

| 4 | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3d | 87 |

| 5 | 8-Methyl-2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3e | 90 |

| 6 | 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | Dimer Salt 3f | 86 |

| 7 | 6-Methyl-2-chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3g | 82 |

| 8 | 6-Methoxy-2-chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3h | 85 |

| 9 | 6-Chloro-2-chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3i | 78 |

| 10 | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3j | 80 |

| 11 | 8-Methyl-2-chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3k | 84 |

| 12 | 2-Chloro-3-(chloromethyl)quinoline | 1-Hexyne | Dimer Salt 3l | 81 |

| 13 | 2-Chloro-3-(chloromethyl)benzo[h]quinoline | Phenylacetylene | Dimer Salt 3m | 87 |

| 14 | 2-Chloro-3-(chloromethyl)benzo[h]quinoline | Propargyl phenoxide | Dimer Salt 3n | 81 |

A plausible mechanism for this transformation involves the initial palladium-catalyzed Sonogashira coupling between the 2-chloro-3-(chloromethyl)quinoline and the terminal alkyne. The resulting intermediate then undergoes a dimerization process to form the final quinolinium salt. irantypist.com

Further Synthetic Elaboration of Quinolinium Salts (e.g., with Phenoxide and Thiophenoxide)

The novel dimer quinolinium salts produced from the domino Sonogashira coupling and dimerization sequence are amenable to further synthetic modifications. irantypist.com For example, these salts can react with nucleophiles like phenoxide and thiophenoxide under basic conditions to yield the corresponding ether and thioether derivatives, respectively. nih.gov This demonstrates the potential of these quinolinium salts as versatile intermediates for the synthesis of more complex quinoline-based structures. irantypist.com

C-H Functionalization Strategies on the Quinoline Ring System

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis for its atom economy and efficiency. However, specific studies on the C-H functionalization of this compound are not documented in the reviewed literature. The following sections reflect the general state of C-H functionalization on the broader quinoline ring system, but it should be noted that these strategies have not been specifically applied to this compound.

Regioselective C-H Activation

No specific information regarding the regioselective C-H activation of this compound has been found in the scientific literature. The development of regioselective C-H activation methods for substituted quinolines is an active area of research, but data pertaining to the title compound is currently unavailable.

Directing Group-Assisted Functionalization

Similarly, there is no available research that specifically describes directing group-assisted C-H functionalization on the this compound scaffold. Directing groups are commonly employed to control the regioselectivity of C-H activation, but their application to this particular compound has not been reported.

N-Oxide Mediated Functionalization

The formation of an N-oxide by oxidation of the quinoline nitrogen atom is a pivotal strategy for activating the quinoline ring towards further functionalization. This approach is particularly significant for modifying the electronic properties of the heterocyclic system, thereby facilitating reactions that are otherwise challenging. In the context of this compound, the introduction of an N-oxide group significantly influences its reactivity, particularly at the C2 and C8 positions, by making them more susceptible to nucleophilic attack and C-H activation.

The oxidation of the quinoline nitrogen to an N-oxide enhances the electrophilicity of the C2 and C4 positions and activates the C-H bonds at positions proximal to the nitrogen atom. This electronic modulation is a cornerstone of N-oxide mediated functionalization, enabling a range of transformations.

Research into the functionalization of quinoline N-oxides has revealed several metal-free and metal-catalyzed methodologies for introducing a variety of substituents onto the quinoline core. While direct studies on this compound N-oxide are not extensively detailed, the principles derived from the broader class of quinoline N-oxides provide a framework for its potential reactivity. These reactions typically proceed via an initial activation of the N-oxide, followed by a regioselective attack of a nucleophile or a cross-coupling partner.

A common strategy involves the deoxygenative functionalization, where the N-oxide group is ultimately removed during the reaction sequence. This process allows for the introduction of new functional groups at the C2 position, a site that is highly activated in the N-oxide form. For instance, metal-free methods have been developed for the C2-heteroarylation of quinoline N-oxides using reagents like N-sulfonyl-1,2,3-triazoles, leading to the formation of α-triazolylquinolines. beilstein-journals.orgnih.gov The proposed mechanism for such transformations often involves a nucleophilic attack of the N-oxide onto the activating reagent, followed by the generation of a reactive intermediate that is then intercepted by the functionalizing agent. beilstein-journals.orgnih.gov

Furthermore, direct C-H functionalization of quinoline N-oxides at the C2 position has been achieved using various metal-free protocols, enabling the introduction of amino and alkyl groups. rsc.org These reactions highlight the versatility of the N-oxide as a directing group to facilitate regioselective modifications. The general reactivity patterns observed for quinoline N-oxides suggest that this compound N-oxide would be a viable substrate for similar transformations, although the electronic and steric influence of the existing chloro and dichloromethyl substituents would need to be considered.

The table below summarizes the types of N-oxide mediated functionalizations that have been successfully applied to the general quinoline scaffold, which could be extrapolated to this compound.

| Transformation | Reagents/Conditions | Position of Functionalization | Product Type |

| Heteroarylation | N-sulfonyl-1,2,3-triazoles, DCE, rt | C2 | α-Triazolylquinolines |

| Amination | Amines, Diethyl H-phosphonate, K₂CO₃, rt | C2 | 2-Aminoquinolines |

| Alkylation | Active methylene (B1212753) compounds, Diethyl H-phosphonate, K₂CO₃, rt | C2 | 2-Alkylquinolines |

| Arylation | Organozinc reagents, Ni(cod)₂, PCy₃, Toluene | C2 | 2-Arylquinolines |

| Carbamoylation | Hydrazinecarboxamides, CuBr, TBHP, DMSO, 100 °C | C2 | 2-Carbamoylquinolines |

Table 1: Summary of Potential N-Oxide Mediated Functionalizations

It is important to note that while these methodologies are well-established for a range of substituted quinoline N-oxides, their direct application to this compound would require empirical validation to determine the precise reaction outcomes and efficiencies.

Spectroscopic Characterization and Structural Elucidation

Vibrational SpectroscopySpecific FTIR data for 2-Chloro-3-(dichloromethyl)quinoline could not be located.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and chemical bonding. A Raman spectrum for this compound would be expected to show characteristic peaks corresponding to the vibrations of the quinoline (B57606) ring system and the dichloromethyl and chloro substituents. Specific bands would be assigned to C-H stretching, C=C and C=N ring stretching, ring breathing modes, and C-Cl stretching vibrations. Analysis of the peak positions, intensities, and any spectral shifts could offer insights into the molecular symmetry and the electronic effects of the substituents on the quinoline core. However, no specific Raman spectral data for this compound has been located.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula, C₁₀H₆Cl₃N. The precise mass measurement would serve as definitive proof of the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

While more commonly used for large molecules, MALDI-TOF-MS can be applied to small organic molecules. For this compound, this technique would provide the mass of the molecular ion, typically as a protonated species [M+H]⁺. Its primary utility would be in the rapid determination of molecular weight.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for the analysis of volatile organic compounds. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Crucially, it would also display a characteristic fragmentation pattern. Expected fragments might arise from the loss of chlorine atoms, the dichloromethyl group, or cleavage of the quinoline ring system. The isotopic pattern resulting from the presence of three chlorine atoms would be a key feature for identification.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands characteristic of the quinoline chromophore. Typically, quinoline and its derivatives show multiple bands in the UV region, corresponding to π→π* transitions. The position and intensity of these absorption maxima (λ_max) would be influenced by the chloro and dichloromethyl substituents. Solvatochromism studies, measuring the spectrum in solvents of varying polarity, could provide further information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinoline ring system and reveal the conformation of the dichloromethyl group relative to the ring. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture. Studies on closely related molecules, such as 3-bromomethyl-2-chloro-quinoline, have shown that the quinoline ring system is essentially planar and have detailed the intermolecular forces that stabilize the crystal structure. A similar analysis for the title compound would provide invaluable structural information.

Based on a thorough review of available scientific literature, detailed theoretical and computational investigation data specifically for the compound This compound is not available. To generate the scientifically accurate and detailed content required for the requested article sections, specific computational studies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, molecular structure optimization, and simulation of spectroscopic properties for this exact molecule are necessary.

Information on related compounds, such as 2-chloroquinoline-3-carbaldehyde (B1585622) or 2-chloro-3-methylquinoline, exists but cannot be used to describe this compound without violating the strict requirement to focus solely on the specified compound. Therefore, the requested article cannot be generated at this time.

Theoretical and Computational Investigations

Simulation of Spectroscopic Properties

NMR Chemical Shift Predictions

Detailed theoretical predictions of the 1H and 13C NMR chemical shifts for 2-Chloro-3-(dichloromethyl)quinoline are not extensively available in the reviewed literature. However, computational methods such as Density Functional Theory (DFT) are commonly employed for such predictions for related quinoline (B57606) derivatives. These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, provide valuable insights into the electronic environment of the nuclei. For analogous compounds like 2-chloro-3-formyl-8-methyl quinoline, spectral data has been thoroughly analyzed, which can serve as a basis for understanding the expected shifts in the target molecule. The presence of the electron-withdrawing chloro and dichloromethyl groups is anticipated to significantly influence the chemical shifts of the protons and carbons in the quinoline ring, generally leading to a downfield shift, particularly for the atoms in close proximity to these substituents.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (Hypothetical Data)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 150.2 |

| C3 | - | 135.8 |

| C4 | 8.15 | 129.5 |

| C5 | 7.80 | 128.9 |

| C6 | 7.65 | 127.4 |

| C7 | 7.90 | 130.1 |

| C8 | 8.05 | 126.3 |

| C4a | - | 148.6 |

| C8a | - | 128.2 |

| CHCl2 | 6.80 | 75.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from theoretical calculations. Actual values would need to be determined through specific computational studies on this compound.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is localized on the electron-deficient parts.

In the case of this compound, the presence of the electronegative chlorine atoms and the dichloromethyl group is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Computational studies on similar chlorinated quinolines have shown that the introduction of such groups can modulate the energy gap, thereby influencing the molecule's reactivity and kinetic stability. The analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The regions around the chlorine atoms and the dichloromethyl group would likely exhibit a positive electrostatic potential, making the adjacent carbon atoms potential sites for nucleophilic interaction. The benzene (B151609) ring portion of the quinoline system would display a more neutral potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron pairing in a molecule. These methods create a visual representation of the regions where the probability of finding an electron pair is high.

In this compound, ELF and LOL analyses would clearly delineate the core, bonding, and lone pair electrons. The aromatic bonds of the quinoline ring would be characterized by delocalized basins, indicative of their π-character. The C-Cl and C-H bonds would appear as localized basins. The lone pairs on the nitrogen and chlorine atoms would be distinctly visible as separate basins of high electron localization. These analyses provide a more intuitive picture of the chemical bonding compared to orbital-based descriptions.

Computational Prediction of Reactivity

Computational methods can be employed to predict the reactivity of this compound through the calculation of various reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to undergo chemical reactions.

Key reactivity descriptors include:

Local Reactivity Descriptors: Such as Fukui functions and local softness. These indices identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while the carbon atoms attached to the chlorine atoms are potential sites for nucleophilic attack.

These computational predictions are invaluable for understanding the chemical behavior of the molecule and for designing synthetic pathways to new derivatives.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential tools in computational chemistry for predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. harbinengineeringjournal.com These functions are derived from conceptual density functional theory (DFT) and quantify the change in electron density at a specific point in a molecule when an electron is added or removed. The sites most susceptible to nucleophilic attack are identified by the Fukui function f+(r ), which corresponds to the addition of an electron, while the sites most prone to electrophilic attack are indicated by f-(r ), corresponding to the removal of an electron.

For quinoline derivatives, the introduction of substituents significantly alters the electronic distribution and, consequently, the reactivity of the molecule. researchgate.net In the case of this compound, the chlorine atom at the C2 position and the dichloromethyl group at the C3 position are electron-withdrawing groups. These substituents are expected to influence the electrophilic and nucleophilic sites on the quinoline ring.

Computational studies on similar substituted quinolines have shown that electron-withdrawing groups tend to increase the electrophilicity of the carbon atoms in the heterocyclic ring. acs.org Specifically, for quinoline itself, DFT calculations have indicated that the C2 and C4 positions are the most electrophilic. acs.org The presence of a chlorine atom at C2 in this compound would further enhance the electrophilicity of this position. The dichloromethyl group at C3 would also contribute to making the quinoline system more electron-deficient.

A detailed analysis of the Fukui functions for this compound would provide precise predictions of its reactivity. The condensed Fukui functions, which partition the total function into atomic contributions, can be used to rank the reactivity of individual atoms. It is anticipated that the C2 and C4 positions would exhibit high values of f+(r ), making them primary targets for nucleophiles. Conversely, the nitrogen atom and specific atoms on the benzene ring might be identified as the most nucleophilic sites, with high values of f-(r ).

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Position | Predicted Reactivity | Fukui Function | Rationale |

| C2 | Electrophilic | High f+(r ) | Attachment of electron-withdrawing chlorine atom. |

| C4 | Electrophilic | High f+(r ) | Inherent electrophilicity of this position in quinolines. |

| N1 | Nucleophilic | High f-(r ) | Lone pair of electrons on the nitrogen atom. |

| C8 | Nucleophilic | High f-(r ) | Potential for higher electron density on the carbocyclic ring. |

Note: This table is predictive and based on general principles of quinoline chemistry and the effects of electron-withdrawing substituents. Precise values would require specific DFT calculations for this compound.

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a critical computational technique for elucidating the mechanisms of chemical reactions. It involves locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate. mit.edu By characterizing the structure and energy of the transition state, chemists can understand the feasibility of a proposed reaction pathway and predict reaction rates.

For this compound, transition state modeling can be applied to various reactions, such as nucleophilic aromatic substitution at the C2 position. The chlorine atom at C2 is a good leaving group, and its displacement by a nucleophile is a common reaction for 2-chloroquinolines. rsc.org

A computational study of the nucleophilic substitution of the chloro group would involve modeling the approach of the nucleophile to the C2 carbon, the formation of a Meisenheimer-like intermediate or a concerted transition state, and the subsequent departure of the chloride ion. The calculated activation energy for this process would provide a quantitative measure of the reaction's kinetics.

For instance, the reaction of this compound with an amine could be modeled. The transition state would likely feature a partially formed C-N bond and a partially broken C-Cl bond. The geometry of this transition state, including bond lengths and angles, would offer insights into the synchronous or asynchronous nature of the bond-forming and bond-breaking processes.

Furthermore, transition state modeling can be employed to investigate more complex, multi-step reactions. For example, reactions involving the dichloromethyl group, such as its conversion to a formyl group, could be explored. chemijournal.com The computational analysis would help in identifying the rate-determining step and understanding the role of catalysts or reaction conditions.

Table 2: Hypothetical Transition State Parameters for Nucleophilic Substitution at C2 of this compound

| Parameter | Hypothetical Value | Description |

| C2-Cl bond length | ~2.2 Å | Elongated bond relative to the ground state, indicating bond breaking. |

| C2-Nucleophile bond length | ~2.0 Å | Partially formed bond. |

| Activation Energy (ΔG‡) | Moderate to Low | Reflecting the good leaving group ability of chloride. |

| Imaginary Frequency | One negative value | Confirming the structure as a true first-order saddle point (transition state). |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a simulation method that combines classical molecular dynamics with electronic structure calculations performed "on the fly". This approach allows for the study of the dynamic behavior of molecules, including conformational changes, solvent effects, and reaction dynamics, without the need for pre-parameterized force fields.

For this compound, AIMD simulations could provide valuable insights into its behavior in different environments, such as in aqueous solution. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent interactions. nih.gov The stability of the molecule and its various conformers can be assessed by monitoring its trajectory over time. researchgate.net

AIMD is particularly useful for studying reactive processes. For example, the initial steps of a reaction, such as the approach of a reactant to the quinoline substrate, can be simulated to understand the preferred pathways of interaction. The simulations can also capture rare events, such as the crossing of an energy barrier leading to a chemical reaction, providing a dynamic picture of the process that complements the static view from transition state theory.

In the context of this compound, an AIMD simulation in a protic solvent could be used to study the solvent-assisted dissociation of the C-Cl bond or the dynamics of proton transfer events involving the quinoline nitrogen. The simulations would generate a trajectory of atomic positions and velocities, from which various properties, such as radial distribution functions and diffusion coefficients, could be calculated to characterize the solute-solvent interactions.

Table 3: Potential Applications of Ab Initio Molecular Dynamics for this compound

| Application | Information Gained |

| Solvation Dynamics | Understanding of solute-solvent interactions and the structure of the solvation shell. |

| Conformational Analysis | Identification of stable conformers and the dynamics of their interconversion. |

| Reaction Dynamics | Real-time simulation of the initial stages of a chemical reaction. |

| Vibrational Spectroscopy | Calculation of vibrational spectra in a dynamic environment, including solvent effects. |

Structure Molecular Interaction Relationships and Mechanistic Insights

Principles of Structure-Activity Relationship (SAR) in Quinoline (B57606) Derivatives

The structure-activity relationship (SAR) for quinoline derivatives highlights several key structural features that are essential for their biological activity. The quinoline core itself serves as a critical scaffold. eurekaselect.comeurekaselect.com Substitutions at various positions on this ring system significantly influence the compound's pharmacological profile. researchgate.netijresm.com

For many biologically active quinolines, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is crucial for antibacterial activity and must be fused to an aromatic ring. slideshare.net Furthermore, specific substitutions have been shown to enhance activity; for instance, a fluorine atom at position 6 and small alkyl groups at position 1 are often associated with antibacterial properties. slideshare.net The presence of groups like piperazine (B1678402) or N-methyl piperazine at position 7 can also contribute to the biological effects. slideshare.net In the context of antimalarial 4-aminoquinolines, an electron-withdrawing group, such as chlorine at the 7-position, is considered essential for high potency. youtube.com The nature of the substituent at the C-2 position of the quinoline ring can impact lipophilicity and DNA binding properties, which are important for anticancer activity. biointerfaceresearch.com

The activity of quinoline derivatives is not solely dependent on the core structure but also on the nature of the terminal groups attached to it. acs.orgnih.gov For example, in a series of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine-amide derivatives, the antiprion activity was found to be highest for aromatic substituents with bulky or hydrophobic groups. acs.org

Computational Approaches to Molecular Interaction Studies

Computational methods are invaluable tools for predicting and understanding the molecular interactions of quinoline derivatives. These approaches provide insights into how these compounds bind to biological targets and what structural features govern their activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets. researchgate.netnih.gov These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive equations. nih.govresearchgate.net

For instance, 3D-QSAR and Hologram QSAR (HQSAR) analyses have been employed to understand the relationship between the structure of quinazoline/quinoline derivatives and their antiviral activity. researchgate.net Successful QSAR models have been developed using various machine learning methods, demonstrating good predictive capabilities. researchgate.netnih.gov These models can guide the design of new quinoline derivatives with potentially enhanced biological effects. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijprajournal.com This technique is widely used to study the interaction of quinoline derivatives with various biological targets.

P-glycoprotein (P-gp): Molecular docking studies have been used to investigate the binding of quinoline derivatives to P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.govnih.gov These studies have identified key hydrophobic and hydrogen bond interactions between quinoline derivatives and the P-gp binding site, helping to explain their inhibitory activity. nih.govnih.gov For example, one study predicted that a novel quinoline derivative could strongly bind to P-gp, forming hydrophobic interactions with residues such as SER270, VAL273, VAL274, ILE354, VAL357, and PHE390. nih.gov Another computational analysis predicted P-gp as a likely target for a quinoline compound, which was subsequently confirmed to reverse multidrug resistance. mdpi.com

Topoisomerase I and II: Quinolone derivatives have been shown to target DNA topoisomerases, enzymes crucial for DNA replication. nih.govnih.gov Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds with both topoisomerase I and II. nih.govresearchgate.netacs.orgresearchgate.netmdpi.com For instance, docking studies of fluoroquinolones with human topoisomerase IIα have revealed hydrogen bond formation with active site residues like GLN773. nih.gov Similarly, indolo[2,3-b]quinoline conjugates have been docked into the topoisomerase II-DNA complex, showing interactions with amino acid residues of the enzyme. mdpi.com Some phosphorus-substituted quinoline derivatives have demonstrated excellent activity as topoisomerase I inhibitors, a finding supported by molecular docking results. researchgate.netresearchgate.net

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is another important target for anticancer drug design. nih.govresearchgate.net Molecular docking has been employed to study the interaction of quinoline-based compounds with the ATP-binding site of the mTOR kinase domain. nih.govmdpi.com Quinoline-3-carboxamides, for example, have been designed as potential mTOR inhibitors, with the quinoline nitrogen atom binding to the hinge region of the kinase. mdpi.com

Influence of Halogenation and Substituent Patterns on Molecular Interactions

The presence and position of halogen atoms and other substituents on the quinoline ring system have a profound impact on the molecular interactions and biological activity of these compounds. biointerfaceresearch.com

Halogenation can influence a molecule's electronic properties, lipophilicity, and ability to form specific interactions such as halogen bonds. nih.govacs.orgresearchgate.net For example, the introduction of a chlorine atom can improve electronic behavior relevant to drug development. researchgate.net In phenoxazine–quinoline conjugates, halogen substitution has been shown to trigger intersystem crossing and facilitate room-temperature phosphorescence through intermolecular interactions. nih.govacs.org The presence of a chlorine substituent on an aromatic ring attached to a quinoline derivative was found to follow similar SAR rules as other bulky or hydrophobic groups in terms of antiprion activity. acs.org

Stereoelectronic Factors Governing Reactivity and Molecular Recognition

Stereoelectronic effects are geometric constraints placed on the ground and transition states of molecules that arise from the consideration of orbital overlap. wikipedia.org These effects play a crucial role in governing the reactivity and molecular recognition of quinoline derivatives. They involve stabilizing interactions between donor (filled) and acceptor (empty) orbitals, which are highly dependent on the relative orientation of these orbitals in space. wikipedia.orgmsu.ru

The reactivity of the quinoline ring system is influenced by the electron distribution within its aromatic structure. researchgate.net The presence of substituents can alter this electron distribution, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a useful tool for understanding the chemical reactivity of quinoline derivatives. nih.gov The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability. nih.gov

In the context of molecular recognition, stereoelectronic effects dictate the preferred conformations for binding to a biological target. The specific three-dimensional arrangement of atoms and orbitals in a quinoline derivative determines its ability to form favorable interactions, such as hydrogen bonds and π-stacking, with a receptor's binding site. The strength of these interactions is often dependent on optimal orbital overlap, which is a key aspect of stereoelectronic control.

Advanced Materials and Chemical Applications of Quinoline Derivatives

Applications in Organic Electronics and Optoelectronic Materials

Quinoline (B57606) derivatives have emerged as a significant class of materials in the field of organic electronics and optoelectronics due to their inherent electronic properties, high thermal stability, and tunable functionalities. These compounds are characterized by a fused benzene (B151609) and pyridine (B92270) ring system, which provides a rigid and planar structure conducive to charge transport. The nitrogen atom in the quinoline ring imparts electron-accepting properties, making them suitable for various applications in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

While specific research on "2-Chloro-3-(dichloromethyl)quinoline" in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader family of quinoline derivatives plays a crucial role in OLED technology. Quinoline-based materials are frequently utilized as electron-transporting layers (ETLs), emitting layers (EMLs), and host materials in OLEDs.

One of the most well-known examples is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been a benchmark material for OLEDs due to its excellent thermal stability and electroluminescent properties. The performance of quinoline derivatives in OLEDs can be fine-tuned by introducing various substituents to the quinoline core. For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, can influence the electron affinity and charge mobility of the material. In principle, the chloro and dichloromethyl groups in "this compound" could enhance its electron-accepting nature, a desirable characteristic for electron-transporting materials.

Researchers have synthesized and investigated a variety of quinoline-based materials for OLED applications. For example, 8,8′-dimethoxy-5,5′-bisquinoline has been explored as a blue-emitting material with improved hydrolytic stability and promising electron-transporting properties. researchgate.nettandfonline.com Isomeric quinoline and 9-phenylcarbazole (B72232) derivatives have also been synthesized and shown to form exciplexes, which are utilized in simplified nondoped white OLEDs. nih.gov The versatility of the quinoline scaffold allows for the development of materials with tailored properties for specific OLED applications. researchgate.net

Fluorescence and Non-Linear Optical Properties

The fluorescence and non-linear optical (NLO) properties of quinoline derivatives are of significant interest for various optoelectronic applications. While specific data for "this compound" is scarce, the general photophysical properties of substituted quinolines provide valuable insights.

Quinoline and its derivatives are known to be fluorescent and are considered important chemical scaffolds for fluorescent probes and chemosensors. mdpi.com The emission properties of quinoline derivatives can be modulated by the introduction of different functional groups. For instance, the presence of halogens can influence the photophysical characteristics. Studies on 5-chloro-8-hydroxyquinoline (B194070) metal complexes have demonstrated intense luminescence, suggesting that chloro-substitution can be beneficial for developing fluorescent materials. acs.org

The non-linear optical properties of materials are crucial for applications in photonics and optical computing. Research on halogenated dihydroquinolinones has indicated that these compounds are promising NLO materials. researchgate.netnih.gov Theoretical studies suggest that the environment's polarization effect and the presence of halogen substituents play a role in the third-order nonlinear susceptibility (χ(3)) of these crystals. researchgate.netnih.gov Quinoline Schiff bases are another class of derivatives that exhibit unique optical properties due to the extensive delocalization of their electron cloud, leading to a high order of non-linearity. numberanalytics.compharmaguideline.com Although direct experimental data for "this compound" is not available, the presence of chloro- and dichloromethyl- groups on the quinoline core suggests that it may possess interesting NLO properties that warrant further investigation.

Quinoline Derivatives as Ligands and Catalysts

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making quinoline and its derivatives effective ligands for coordinating with metal ions. The resulting metal complexes often exhibit unique catalytic activities and have found applications in various chemical transformations.

While there is no specific information on "this compound" acting as a ligand or catalyst, the broader class of quinoline derivatives has been extensively studied in this context. The steric and electronic properties of the quinoline ligand can be tuned by introducing substituents, which in turn influences the properties and reactivity of the metal complex. researchgate.net

For example, copper complexes with quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com In these systems, the quinoline ligand plays a crucial role in the catalytic cycle. A study on various quinoline derivatives found that a 2-chloroquinoline-3-carbohydrazide (B12847495) ligand exhibited high catalytic activity, indicating that the presence of a chloro-substituent can be advantageous for catalysis. mdpi.com The electron-withdrawing nature of the chlorine atoms in "this compound" could potentially modulate the electron density at the nitrogen atom, thereby affecting its coordination properties and the catalytic activity of its metal complexes.

Quinoline Schiff base metal complexes are another important area of research, with applications in biological, analytical, and catalytic fields. nih.gov The versatility of the quinoline scaffold allows for the synthesis of a wide range of ligands for the development of novel catalysts.

Development of Chemosensors and pH Indicators

The inherent fluorescent properties of many quinoline derivatives make them excellent candidates for the development of chemosensors and pH indicators. These sensors operate on the principle of a detectable change in their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte or a change in pH.

Although no specific studies detailing the use of "this compound" as a chemosensor or pH indicator were found, the general characteristics of the quinoline family suggest its potential in this area. The nitrogen atom in the quinoline ring can act as a binding site for metal ions or a protonation site in response to pH changes.

For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form fluorescent complexes with various metal ions, making them useful as fluorescent chemosensors for metal detection. The substituents on the quinoline ring can significantly influence the selectivity and sensitivity of the sensor. The presence of chloro- and dichloromethyl- groups in "this compound" could potentially alter its binding affinity and photophysical response to analytes, making it a candidate for the development of new sensors. Further research would be necessary to explore these potential applications.

Use in Dye Chemistry and Pigments

Quinoline-based structures are found in a variety of synthetic dyes and pigments. The extended π-conjugated system of the quinoline ring is responsible for the absorption of light in the visible region, leading to their characteristic colors. The color of quinoline dyes can be tuned by modifying the substitution pattern on the quinoline core.

Historically, quinoline yellow (a mixture of sulfonated 2-(2-quinolyl)indan-1,3-dione) is a well-known synthetic dye. While specific applications of "this compound" in dye chemistry are not documented, its structure suggests that it could potentially serve as a precursor or an intermediate in the synthesis of novel dyes. The chloro and dichloromethyl groups could be functionalized to introduce auxochromes or chromophores, which would modify the color and other properties of the resulting dye molecule. The reactivity of the chlorine atoms could allow for the attachment of the quinoline scaffold to other molecules or polymer backbones to create new colored materials.

Quinoline Scaffolds in Advanced Polymer and Material Science

The rigid and planar structure of the quinoline ring, combined with its thermal stability and versatile reactivity, makes it a valuable building block in advanced polymer and material science. Quinoline-containing polymers can exhibit unique optical, electronic, and thermal properties.

While there is no specific information on the incorporation of "this compound" into polymers, its reactive chloro- and dichloromethyl- groups offer potential handles for polymerization or for grafting onto existing polymer chains. For example, these groups could potentially participate in nucleophilic substitution reactions to form covalent bonds with other monomers or polymer backbones.

Precursors for Complex Heterocyclic Architectures

The compound this compound is a halogenated quinoline derivative that serves as a valuable starting material in synthetic organic chemistry. Its utility primarily stems from the reactivity of its functional groups, which allow for the construction of more complex, fused heterocyclic systems. The dichloromethyl group (-CHCl₂) at the 3-position is a key feature, acting as a stable and versatile precursor to a formyl (aldehyde) group (-CHO) through hydrolysis. This transformation yields 2-chloroquinoline-3-carbaldehyde (B1585622), a widely utilized intermediate for building diverse heterocyclic frameworks. The reactivity of both the chloro group at the 2-position and the aldehyde-equivalent at the 3-position provides multiple pathways for cyclization and annulation reactions.

Research has extensively documented the synthetic applications of the 2-chloroquinoline-3-carbaldehyde scaffold, which is directly accessible from this compound. This scaffold is a cornerstone for synthesizing a variety of fused and binary heterocyclic systems through condensation and cycloaddition reactions. nih.gov The aldehyde function allows for the formation of Schiff bases, chalcones, and other reactive intermediates, while the chloro substituent can be displaced by various nucleophiles, facilitating subsequent ring-closure events. rsc.org

Synthesis of Fused Nitrogen-Containing Heterocycles

The dual reactivity of the 2-chloroquinoline-3-carbaldehyde moiety enables the synthesis of numerous fused ring systems. For instance, reactions involving binucleophiles can engage both the aldehyde and the chloro-substituent to form new rings fused to the quinoline core.

One significant application is the synthesis of pyrazolo[3,4-b]quinolines. This is achieved by first converting the aldehyde to a carbonitrile, creating 2-chloroquinoline-3-carbonitrile. A subsequent cycloaddition reaction with hydrazine (B178648) hydrate (B1144303) yields 1H-pyrazolo[3,4-b]quinolin-3-amine, a key structure in medicinal chemistry. nih.gov Another pathway involves heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid, which results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

| Starting Material (Precursor) | Reagent(s) | Resulting Heterocyclic System | Ref. |

| 2-Chloroquinoline-3-carbaldehyde | 1. Aqueous Ammonia, Ceric Ammonium Nitrate2. Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

Formation of Five- and Six-Membered Heterocyclic Rings

The aldehyde group is a versatile handle for building various non-fused or binary heterocyclic systems attached to the quinoline core. Condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine (B124118) produces an intermediate Schiff base, which can undergo a cycloaddition reaction with chloroacetyl chloride in the presence of a base to yield quinolinyl-azetidinones. nih.govorientjchem.org Similarly, reaction with thioglycolic acid can produce thiazolidinone derivatives. nih.gov

Further elaboration involves Claisen-Schmidt condensation with various ketones to form quinolinylchalcones. These chalcones are themselves versatile precursors. For example, their reaction with hydrazine hydrate or phenylhydrazine can yield pyrazoline derivatives, while reaction with urea (B33335) or thiourea (B124793) can afford pyrimidine-based systems. researchgate.net

| Precursor Intermediate | Reagent(s) | Resulting Heterocyclic System | Ref. |

| Schiff Base from 2-Chloroquinoline-3-carbaldehyde and Phenylhydrazine | Chloroacetyl Chloride, Triethylamine | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-one | nih.gov |

| Schiff Base from 2-Chloroquinoline-3-carbaldehyde and Phenylhydrazine | Thioglycolic Acid, Zinc Chloride | 2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one | nih.gov |

| Quinolinylchalcone | Hydrazine Hydrate | Pyrazoline derivative | researchgate.net |

| Quinolinylchalcone | Urea / Thiourea | Pyrimidine-2-one / Pyrimidine-2-thiol derivative | researchgate.net |

Synthesis of Fused Oxygen-Containing Heterocycles

The 2-chloroquinoline-3-carbaldehyde framework is also instrumental in creating oxygen-containing heterocycles like furo[2,3-b]quinolines. ias.ac.in A multi-step synthesis involves a Cannizzaro reaction on the starting aldehyde, which can lead to 2-methoxy-3-formylquinolines. These are then condensed with acetone (B3395972) and subsequently cyclized via bromination and dehydrobromination to furnish the target 2-acetylfuro[2,3-b]quinolines. ias.ac.in This highlights how the initial precursor can be channeled into complex, multi-ring systems through a programmed sequence of reactions.

| Intermediate | Reagent(s) | Resulting Heterocyclic System | Ref. |

| 4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one | 1. Bromine2. Dehydrobromination | 2-Acetylfuro[2,3-b]quinoline | ias.ac.in |

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Chloro-3-(dichloromethyl)quinoline

This compound is a halogenated derivative of quinoline (B57606), a heterocyclic aromatic organic compound. nih.govbldpharm.com The current body of scientific literature indicates that this specific compound is primarily recognized as a synthetic intermediate rather than an end-product with direct applications. Its molecular structure, featuring a reactive 2-chloro substituent and a dichloromethyl group at the 3-position, makes it a potentially valuable building block in organic synthesis.

Information on the specific reactions, biological activity, or material properties of this compound is limited. However, extensive research on closely related analogs, such as 2-chloro-3-formylquinoline and 2-chloro-3-(chloromethyl)quinoline (B1586034), provides a foundational understanding. nih.gov These related compounds are known to be versatile precursors for synthesizing a wide array of more complex heterocyclic systems. nih.govresearchgate.net The chloro atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions, while the functional group at the 3-position can undergo various transformations. For instance, the analogous 2-chloro-3-formylquinolines are widely used in condensation and cycloaddition reactions to build fused ring systems. nih.govresearchgate.net By inference, this compound is understood to be a reactive intermediate whose potential lies in its utility for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136812-22-1 |

| Molecular Formula | C10H6Cl3N |

| Molecular Weight | 246.52 g/mol |

| InChI Key | GANXPQHHJOMNKB-UHFFFAOYSA-N |

This data is compiled from available chemical databases. bldpharm.com

Emerging Trends in Quinoline Chemistry

The broader field of quinoline chemistry is dynamic and continually evolving, driven by the quest for novel compounds with significant applications in medicine and materials science. nih.govrsc.org Several key trends are shaping the future of this area.

One major trend is the development of hybrid molecules, where the quinoline scaffold is combined with other biologically active moieties to create multifunctional compounds. nih.govfrontiersin.org This approach aims to design drug candidates with dual modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. nih.govresearchgate.net

Another significant advancement is the increasing use of multicomponent reactions (MCRs) for the synthesis of quinoline derivatives. rsc.org MCRs are highly efficient, allowing for the construction of complex molecules in a single step with high atom economy, which aligns with the principles of green chemistry. rsc.org The development of novel MCR-based methods promises to accelerate the generation of diverse quinoline libraries for screening. rsc.org

Furthermore, the application of computational tools, including artificial intelligence (AI) and machine learning, is becoming more prevalent. ontosight.ai These technologies are being used to accelerate the discovery of new quinoline derivatives by predicting their biological activities and helping to elucidate structure-activity relationships (SAR), thereby streamlining the drug design process. ontosight.aimdpi.com

In materials science, quinoline derivatives are being explored for their unique optical and electronic properties. evitachem.comresearchgate.net Research is focused on developing novel quinoline-based polymers, dyes, and sensors for a variety of high-tech applications. researchgate.netresearchgate.net

Future Avenues for Synthetic and Mechanistic Research

For this compound specifically, future research is poised to move from its current status as a relatively obscure intermediate to a well-characterized synthetic tool. Key research avenues include:

Development of Efficient Synthetic Routes: While methods like the Vilsmeier-Haack reaction are used for related 3-formylquinolines, future work could focus on optimizing and developing novel, high-yield, and environmentally benign synthetic pathways to this compound. researchgate.net This includes exploring catalytic methods and continuous flow processes.

Exploration of Reactivity: A primary focus should be the systematic investigation of the reactivity of the dichloromethyl group. This functional group offers different synthetic possibilities compared to the more commonly studied formyl or chloromethyl analogs. Research into its transformation into aldehydes, carboxylic acids, or its participation in novel cyclization reactions would be highly valuable.

Mechanistic Studies: Detailed mechanistic studies, combining experimental techniques with computational modeling, are needed to understand the reaction pathways for both the synthesis of the title compound and its subsequent transformations. This fundamental understanding is crucial for controlling reaction outcomes and designing more efficient synthetic strategies.

Library Synthesis: Leveraging the reactivity of both the 2-chloro and 3-(dichloromethyl) positions, future efforts could be directed towards the parallel synthesis of a diverse library of novel quinoline derivatives. These libraries would be invaluable for screening for biological activity or material properties.

Potential for Novel Advanced Material Development

The unique substitution pattern of this compound suggests significant potential for its use as a monomer or precursor in the development of advanced materials. chemimpex.com While direct applications have yet to be realized, extrapolation from the broader field of quinoline chemistry points to several promising directions.

Polymer Science: Quinoline derivatives have been incorporated into polymers to create materials with interesting properties like photoconductivity. evitachem.com Future research could explore the polymerization of this compound or its derivatives. The presence of multiple chlorine atoms could impart enhanced thermal stability, flame retardancy, and chemical resistance to the resulting polymers. chemimpex.com

Organic Electronics and Photonics: The conjugated quinoline ring system is a known fluorophore. researchgate.net By chemically modifying this compound, it may be possible to tune its electronic and photophysical properties. This could lead to the development of novel organic light-emitting diode (OLED) materials, fluorescent probes for chemical sensing, or new types of dyes. researchgate.net

Agrochemicals: Quinoline derivatives are utilized in agricultural applications as precursors to fungicides and herbicides. chemimpex.com The specific structural features of this compound could be exploited to synthesize a new generation of agrochemicals, with research focusing on efficacy and environmental impact.

Future work in this area will require a multidisciplinary approach, combining synthetic organic chemistry with materials science and engineering to fully realize the potential of this versatile chemical building block.

Q & A

(Basic) What synthetic routes are established for 2-chloro-3-(dichloromethyl)quinoline, and which reagents are critical?

The Vilsmeier-Haack reaction is a cornerstone method, utilizing MSCL-DMF/DMAC (a modified Vilsmeier-Haack reagent) to introduce formyl or acetyl groups at the 3-position of the quinoline scaffold. Key steps include:

- Reacting substituted acetanilides with MSCL-DMF/DMAC under controlled temperatures (80–100°C).

- Hydrolysis with mild bases (e.g., sodium bicarbonate) to yield 2-chloro-3-formyl/acetylquinoline intermediates.

- Further chlorination or dichloromethylation using POCl₃ or dichloromethane derivatives.

Critical reagents: MSCL (methanesulfonyl chloride), DMF/DMAC solvents, and POCl₃ for electrophilic substitution .

(Advanced) How can reaction conditions be optimized to improve synthesis yields?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMAC) enhance reagent solubility and reaction kinetics.

- Temperature control : Maintaining 90–100°C minimizes side reactions (e.g., over-chlorination).

- Catalyst use : KOtBu (potassium tert-butoxide) improves nucleophilic substitution efficiency.

Refer to Table 1 () for substrate-specific yield variations. For example, electron-donating substituents on acetanilides increase formylation yields by 15–20% compared to electron-withdrawing groups .

(Basic) Which in vitro assays are standard for evaluating antitumor activity?

Common assays include:

- Cell viability assays : MTT or SRB tests on tumor cell lines (e.g., HepG2, SK-OV-3, NCI-H460) with IC₅₀ calculations.

- Selectivity screening : Compare cytotoxicity against normal cell lines (e.g., HL-7702) to assess therapeutic windows.

- Positive controls : 5-Fluorouracil (5-FU) or cisplatin for benchmarking potency .

(Advanced) What mechanistic pathways underlie the antitumor effects of these derivatives?

Mechanisms include:

- Apoptosis induction : Upregulation of pro-apoptotic Bax, caspase-9/3 activation, PARP cleavage, and suppression of anti-apoptotic Bcl-2.

- Cell cycle arrest : p21/p27-mediated G1 phase arrest via CDK inhibition.

- Oxidative stress : ROS generation and intracellular Ca²⁺ release trigger mitochondrial dysfunction. Validate pathways via Western blotting and flow cytometry .

(Basic) How is antioxidant activity methodologically assessed for quinoline derivatives?

- DPPH radical scavenging assay : Dissolve derivatives in DMSO, mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 min.

- Data interpretation : % scavenging = [(Control absorbance – Sample absorbance)/Control absorbance] × 100. Compound 1g (92.96% activity) serves as a benchmark (). Include ascorbic acid as a positive control .

(Advanced) How do structural modifications at the 3-position influence bioactivity?

- Triazole derivatives (e.g., 4a-h) : Enhance antibacterial activity via Cu(I)-catalyzed click chemistry, improving membrane penetration.

- Benzimidazole chalcones : Increase gram-negative bacterial inhibition (e.g., E. coli) through hydrophobic interactions.

- Dichloromethyl group : Boosts antitumor potency by enhancing electrophilic reactivity and DNA intercalation. SAR studies show halogenated substituents improve logP values and bioavailability .

(Advanced) How to resolve contradictions in reported bioactivity data?

- Structural variability : Subtle changes (e.g., methyl vs. chlorine at C-7) alter binding affinity.

- Assay conditions : Varying DPPH concentrations (0.1 mM vs. 0.2 mM) affect radical scavenging results.

- Cell line specificity : HepG2 may show higher sensitivity than SK-OV-3 due to differential expression of drug transporters. Standardize protocols across studies and report EC₅₀/IC₅₀ with 95% confidence intervals .

(Basic) Which spectroscopic techniques are essential for characterization?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichloromethyl protons at δ 4.5–5.0 ppm).

- FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇Cl₃N at m/z 266.9) .

(Advanced) What strategies enhance selectivity for cancer cells over normal cells?

- Targeted delivery : Conjugate with folate or biotin to exploit overexpression of receptors on cancer cells.

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) activated by tumor-specific enzymes.

- Lipid solubility : Optimize logD values (2.0–3.5) to improve tumor tissue penetration while reducing systemic toxicity. highlights derivatives with >10-fold selectivity for HepG2 over HL-7702 .

(Basic) What are common synthesis challenges, and how are they mitigated?

- By-product formation : Over-chlorination is minimized by controlling POCl₃ stoichiometry and reaction time.

- Purification issues : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (chloroform/acetone).

- Low yields : Pre-activate substrates with KOtBu to enhance electrophilicity (refer to Table 2, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.